molecular formula C23H26BrN3O6 B13355092 Methyl (S)-5-((4-bromo-2-picolinoylphenyl)amino)-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate

Methyl (S)-5-((4-bromo-2-picolinoylphenyl)amino)-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate

Cat. No.: B13355092
M. Wt: 520.4 g/mol
InChI Key: GHRHRLDIDLJJRD-SFHVURJKSA-N
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Description

Methyl (S)-5-((4-bromo-2-picolinoylphenyl)amino)-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate is a synthetic organic compound that belongs to the class of amino acid derivatives. This compound is characterized by its complex structure, which includes a brominated picolinoyl group, a tert-butoxycarbonyl-protected amino group, and a methyl ester functionality. Such compounds are often of interest in medicinal chemistry and pharmaceutical research due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-5-((4-bromo-2-picolinoylphenyl)amino)-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate typically involves multiple steps, including:

    Formation of the Picolinoyl Intermediate: The synthesis begins with the bromination of 2-picolinic acid to form 4-bromo-2-picolinic acid. This intermediate is then converted to its corresponding acid chloride using thionyl chloride.

    Coupling Reaction: The acid chloride is then coupled with an appropriate amine to form the picolinoyl amide.

    Introduction of the Amino Acid Moiety: The picolinoyl amide is then reacted with a protected amino acid derivative, such as tert-butoxycarbonyl-protected amino acid, under peptide coupling conditions to form the desired product.

    Esterification: Finally, the carboxylic acid group is esterified using methanol and a suitable catalyst to yield the methyl ester.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-5-((4-bromo-2-picolinoylphenyl)amino)-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate can undergo various chemical reactions, including:

    Oxidation: The brominated picolinoyl group can be oxidized to form corresponding oxides.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: As a potential drug candidate for the treatment of various diseases.

    Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Methyl (S)-5-((4-bromo-2-picolinoylphenyl)amino)-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated picolinoyl group may enhance binding affinity to certain targets, while the amino acid moiety may facilitate cellular uptake and distribution. The exact pathways and targets depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (S)-5-((4-chloro-2-picolinoylphenyl)amino)-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate
  • Methyl (S)-5-((4-fluoro-2-picolinoylphenyl)amino)-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate

Uniqueness

Methyl (S)-5-((4-bromo-2-picolinoylphenyl)amino)-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate is unique due to the presence of the brominated picolinoyl group, which may confer distinct chemical and biological properties compared to its chloro- and fluoro-substituted analogs. This uniqueness can be leveraged in the design of novel compounds with improved efficacy and selectivity.

Properties

Molecular Formula

C23H26BrN3O6

Molecular Weight

520.4 g/mol

IUPAC Name

methyl (4S)-5-[4-bromo-2-(pyridine-2-carbonyl)anilino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate

InChI

InChI=1S/C23H26BrN3O6/c1-23(2,3)33-22(31)27-18(10-11-19(28)32-4)21(30)26-16-9-8-14(24)13-15(16)20(29)17-7-5-6-12-25-17/h5-9,12-13,18H,10-11H2,1-4H3,(H,26,30)(H,27,31)/t18-/m0/s1

InChI Key

GHRHRLDIDLJJRD-SFHVURJKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)OC)C(=O)NC1=C(C=C(C=C1)Br)C(=O)C2=CC=CC=N2

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)NC1=C(C=C(C=C1)Br)C(=O)C2=CC=CC=N2

Origin of Product

United States

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